molecular formula C23H24ClN5O2 B2847419 N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide CAS No. 1396860-77-7

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide

Cat. No.: B2847419
CAS No.: 1396860-77-7
M. Wt: 437.93
InChI Key: WQXHFJDIKAWDRZ-UHFFFAOYSA-N
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Description

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzylpiperazine moiety linked to a pyrimidine ring, which is further connected to a chlorophenoxy acetamide group. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 2-chloropyrimidine under nucleophilic substitution conditions to yield N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]amine. Finally, this intermediate undergoes acylation with 2-(2-chlorophenoxy)acetyl chloride to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy moiety, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neurological function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific biological activities. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2/c24-19-8-4-5-9-20(19)31-16-23(30)27-21-14-22(26-17-25-21)29-12-10-28(11-13-29)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXHFJDIKAWDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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